3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
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Overview
Description
The compound (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a triazole moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to yield the desired thiazolidinone compound. The reaction conditions often involve refluxing in ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxyphenyl group and the triazole moiety play crucial roles in its binding to molecular targets, while the thiazolidinone ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and biological activities.
Triazole derivatives: Compounds containing the triazole moiety exhibit similar chemical reactivity but may have different biological properties.
Hydroxyphenyl derivatives: These compounds share the hydroxyphenyl group and may exhibit similar antioxidant and antimicrobial activities.
Uniqueness
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one: is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C14H13N5O2S |
---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
(2E,5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H13N5O2S/c1-2-19-13(21)12(7-10-3-5-11(20)6-4-10)22-14(19)17-18-8-15-16-9-18/h3-9,20H,2H2,1H3/b12-7-,17-14+ |
InChI Key |
KEMXKYBGSBGSHF-CMJNPIEZSA-N |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=C(C=C2)O)/S/C1=N/N3C=NN=C3 |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NN3C=NN=C3 |
Origin of Product |
United States |
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